![molecular formula C14H10O B13131654 2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
2H-Phenanthro[1,10a-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Phenanthro[1,10a-b]oxirene: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure that includes both phenanthrene and oxirene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Phenanthro[1,10a-b]oxirene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoflavones and hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is advantageous due to its catalyst-free nature, short synthetic routes, mild reaction conditions, and easy work-up.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. These methods would focus on maximizing yield while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Phenanthro[1,10a-b]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Phenanthro[1,10a-b]oxirene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Phenanthro[1,10a-b]oxirene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. In a chemical setting, it may act as a reactive intermediate in various reactions.
Vergleich Mit ähnlichen Verbindungen
2H-Phenanthro[9,10-c]pyrazole: This compound shares a similar fused ring structure but includes a pyrazole moiety instead of an oxirene moiety.
2H-Chromene: This compound includes a fused ring structure with a pyran moiety and is known for its stability and biological activity.
Uniqueness: 2H-Phenanthro[1,10a-b]oxirene is unique due to its specific fused ring structure that includes both phenanthrene and oxirene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C14H10O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
15-oxatetracyclo[8.5.0.01,14.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-5-11-10(4-1)8-9-14-12(11)6-3-7-13(14)15-14/h1-2,4-9H,3H2 |
InChI-Schlüssel |
IODUEVVOCOMCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=CC=CC=C3C=CC24C(=C1)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
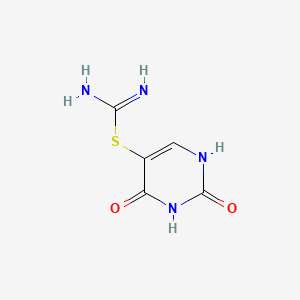
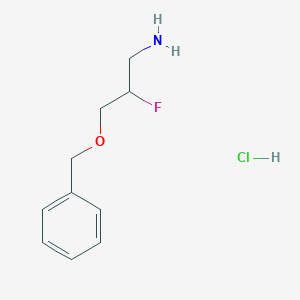

![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
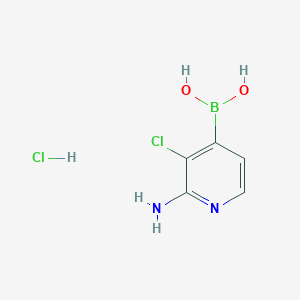
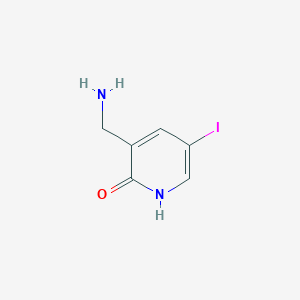
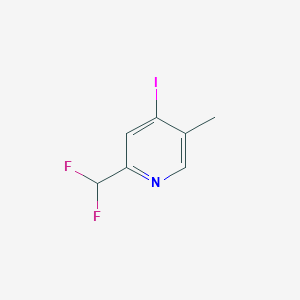

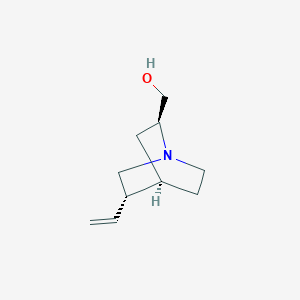
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
